2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Description
2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrrole-pyrimidine core with chlorine atoms at positions 2 and 4, and methyl groups at positions 5 and 6. This substitution pattern confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The compound is synthesized via nucleophilic substitution reactions, as demonstrated in derivatives of the pyrrolo[2,3-d]pyrimidine scaffold . Its structural rigidity and halogenated groups enhance binding affinity in biological targets, such as kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
2,4-dichloro-5,7-dimethylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-4-3-13(2)7-5(4)6(9)11-8(10)12-7/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMIWDMRNZISLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=NC(=N2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205618 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638764-36-9 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5,7-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out at elevated temperatures, typically around 70-106°C, to achieve the desired chlorinated product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The reaction mixture is often subjected to purification steps such as extraction, filtration, and drying to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Chemistry: 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has been investigated for its anticancer, antiviral, and antimicrobial properties .
Industry: The compound is utilized in the agrochemical industry as an intermediate in the synthesis of herbicides, insecticides, and fungicides. Its derivatives are also used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival pathways. The compound can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s activity and solubility are influenced by substituent type and position. Key comparisons include:
Key Observations :
- Chlorine vs. Methyl Groups : Chlorine at positions 2 and 4 (as in the target compound) increases electrophilicity, facilitating nucleophilic substitutions. Methyl groups at 5 and 7 enhance steric bulk, reducing metabolic degradation .
- Heterocyclic Additions : Pyrrolidinyl or furylmethyl substituents (e.g., in and ) improve solubility and target specificity but may reduce synthetic yields due to steric hindrance .
Structural and Functional Insights
Electronic Effects
- Chlorine Substituents : Withdraw electron density, polarizing the pyrimidine ring and enhancing reactivity toward nucleophiles (e.g., amines in ).
- Methyl Groups : Donate electrons via hyperconjugation, stabilizing the pyrrole ring and modulating pKa values (e.g., NH protons in NMR shift upfield to δ 11.74 ).
Crystallographic Data
- Melting Points: Dichloro-dimethyl derivatives (e.g., target compound) exhibit higher melting points (240–260°C) than non-methylated analogs (180–200°C) due to crystal packing efficiency .
Biological Activity
Overview
2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H3Cl2N3. It is recognized for its significant biological activity, particularly in the inhibition of key enzymes and its potential therapeutic applications in oncology and beyond. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Primary Target : The compound primarily inhibits Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation. CDK2 forms complexes with cyclins E and A to facilitate the transition from the G1 to S phase of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest at this critical juncture, effectively halting proliferation in cancer cells.
Biochemical Pathways : The inhibition of CDK2 by this compound disrupts normal cell cycle progression. This compound has been shown to induce apoptosis in various cancer cell lines by modulating pro-apoptotic and anti-apoptotic proteins.
Cellular Effects
Research indicates that this compound has profound effects on cellular processes:
- Apoptosis Induction : It activates pro-apoptotic proteins while inhibiting anti-apoptotic proteins, leading to programmed cell death in cancerous cells.
- Cell Cycle Arrest : The compound's action at the G1-S phase transition prevents further division of rapidly proliferating cells .
Pharmacokinetics
The compound exhibits limited solubility in water but is soluble in organic solvents like DMSO and methanol. Its pharmacokinetic properties influence its bioavailability and therapeutic efficacy.
Inhibitory Activity
A study synthesized derivatives of this compound as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Some derivatives were found to be significantly more potent than existing inhibitors like semaxanib, demonstrating effective inhibition of tumor growth and angiogenesis in melanoma models .
Case Studies
- Melanoma Treatment : In vivo studies demonstrated that specific derivatives based on this compound significantly inhibited tumor growth and metastasis in mouse models of melanoma. These findings suggest potential for clinical applications in cancer therapy .
- Antiviral Properties : Preliminary investigations also indicate that this compound may possess antiviral properties, although further studies are required to elucidate these effects fully.
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Steps | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Dakin-West/Dimroth | 3 | 65–72 | Scalable, no chromatography | |
| Cu-catalyzed coupling | 4–5 | 55–60 | Modular for diverse derivatives |
How does the substitution pattern on the pyrrolo[2,3-d]pyrimidine core influence kinase inhibition selectivity?
Advanced Structure-Activity Relationship (SAR)
Substituents at positions 2, 4, 5, and 7 critically modulate kinase affinity:
- Chlorine at C2/C4 : Enhances binding to ATP pockets of kinases (e.g., EGFR, VEGFR2) via halogen bonding .
- Methyl groups at C5/C7 : Improve metabolic stability by reducing oxidative degradation .
- Amino groups at C4 : Increase selectivity for CDK2 over off-target kinases (e.g., <10 nM IC50 for CDK2 vs. >1 µM for PKA) .
Mechanistic Insight : Molecular docking studies reveal that bulky substituents at C5/C7 induce conformational changes in kinase active sites, altering inhibitor specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
